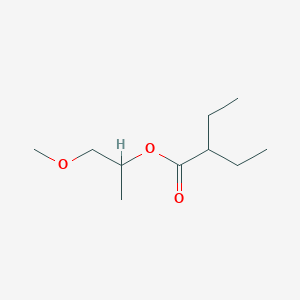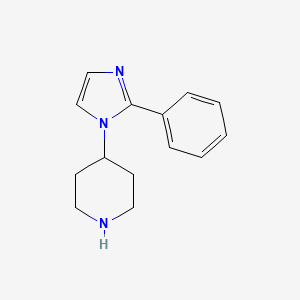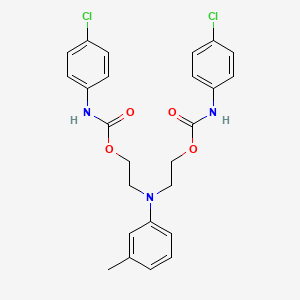
Carbanilic acid,p-chloro-, (m-tolylimino)diethylene ester (8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) is a chemical compound with the molecular formula C17H19ClN2O3 It is known for its unique structure, which includes a carbanilic acid moiety, a p-chloro substituent, and a (m-tolylimino)diethylene ester group
Preparation Methods
The synthesis of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) involves several steps:
Starting Materials: The synthesis begins with the preparation of carbanilic acid and p-chloroaniline.
Reaction Conditions: The carbanilic acid is reacted with p-chloroaniline under controlled conditions to form the intermediate product.
Formation of Ester: The intermediate is then reacted with (m-tolylimino)diethylene glycol under esterification conditions to form the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The p-chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) can be compared with other similar compounds:
Carbanilic Acid Derivatives: Compounds such as carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) and its analogs have similar structures but differ in their substituents and functional groups.
Ester Compounds: Other ester compounds with different esterifying groups can be compared in terms of their reactivity and applications.
Chloro Substituted Compounds: Compounds with different chloro substituents can be compared to understand the effect of the substituent on the compound’s properties.
The uniqueness of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
17683-83-9 |
|---|---|
Molecular Formula |
C25H25Cl2N3O4 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
2-[N-[2-[(4-chlorophenyl)carbamoyloxy]ethyl]-3-methylanilino]ethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C25H25Cl2N3O4/c1-18-3-2-4-23(17-18)30(13-15-33-24(31)28-21-9-5-19(26)6-10-21)14-16-34-25(32)29-22-11-7-20(27)8-12-22/h2-12,17H,13-16H2,1H3,(H,28,31)(H,29,32) |
InChI Key |
GYNNUQUGGVRBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)NC2=CC=C(C=C2)Cl)CCOC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


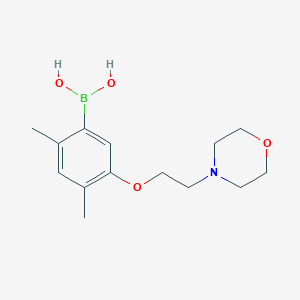
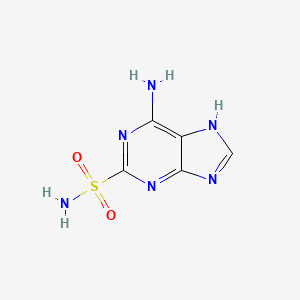
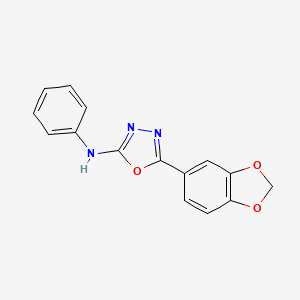
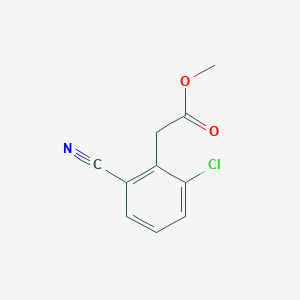
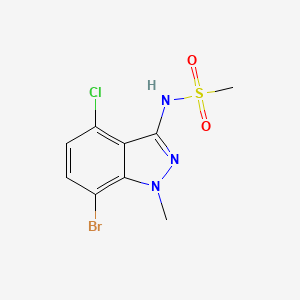
![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
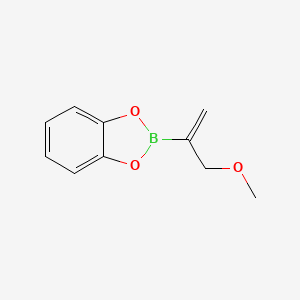
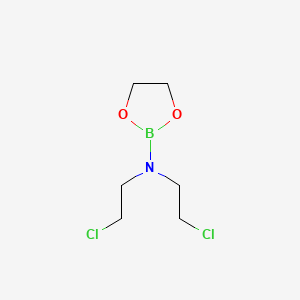
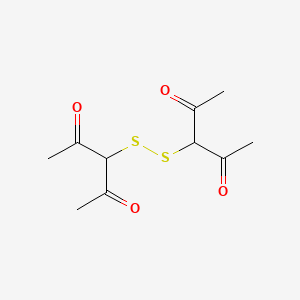
![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
